molecular formula C16H17FN2O B3316342 N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide CAS No. 953749-45-6

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide

Cat. No. B3316342
CAS RN: 953749-45-6
M. Wt: 272.32 g/mol
InChI Key: MSAWHMUMJSILBI-UHFFFAOYSA-N
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Description

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O and a molecular weight of 272.32 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 181.95°C and a predicted boiling point of approximately 469.5°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of 1.61 .

Scientific Research Applications

Advanced Oxidation Processes in Drug Degradation

Research highlights the significance of advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen, which shares structural similarities with N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide. These processes are essential for mitigating water scarcity and environmental pollution through efficient treatment of pharmaceuticals in aqueous media. AOPs lead to various by-products, shedding light on potential pathways for the degradation of related compounds (Qutob et al., 2022).

Carcinogenicity Evaluation of Analogs

The study of thiophene analogs of carcinogens, such as benzidine and 4-aminobiphenyl, provides insights into the potential carcinogenicity of structurally similar compounds, including this compound. These evaluations, conducted through in vitro assays, suggest a nuanced understanding of the carcinogenic potential of aromatic compounds with specific functional groups (Ashby et al., 1978).

Environmental Impact and Removal Strategies

The presence of acetaminophen in the environment, its transformation into various intermediates, and the challenges in its detection and treatment highlight the environmental implications of related compounds. Studies on acetaminophen's removal from water, using advanced materials and technologies, can inform strategies for managing the environmental impact of similar pharmaceuticals (Vo et al., 2019).

Novel Therapeutic Uses and Mechanisms

Exploring the pharmacodynamics and pharmacokinetics of drugs like ketamine, which shares pharmacological properties with anesthetics and analgesics, provides a foundation for investigating this compound in similar contexts. Such research can unveil new therapeutic pathways and applications for this compound in pain management and anesthesia (Peltoniemi et al., 2016).

Future Directions

The future directions of research involving N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide are not specified in the search results. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, disease mechanisms, drug targets, and more.

properties

IUPAC Name

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAWHMUMJSILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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